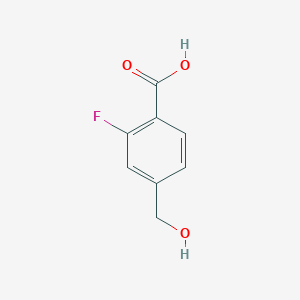

2-fluoro-4-(hydroxymethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRWSMHXYHEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430743 | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-18-4 | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214554-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Hydroxymethyl Benzoic Acid and Its Derivatives

Strategic Approaches to the Core Structure Synthesis

The effective synthesis of the 2-fluoro-4-(hydroxymethyl)benzoic acid core relies on precise control over the introduction and modification of functional groups on the aromatic ring. Key strategies include nucleophilic aromatic substitution, targeted reductions, and chemo- and regioselective routes to ensure the desired arrangement of substituents.

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of fluorinated aromatic compounds. In the context of this compound, SNAr pathways can be envisioned to introduce the fluorine atom onto a pre-functionalized benzene (B151609) ring. One plausible, though less direct, conceptual approach involves the substitution of a leaving group, such as a nitro group or a different halogen, on a suitably substituted benzoic acid precursor with a fluoride (B91410) ion.

The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the rate of substitution. researchgate.net For instance, a hypothetical precursor like 2-nitro-4-(hydroxymethyl)benzoic acid could potentially undergo nucleophilic substitution with a fluoride source, although this specific transformation is not prominently detailed in the literature for this exact molecule.

More commonly, SNAr is employed to displace a fluorine atom with another nucleophile. While this is counterintuitive for the synthesis of the target molecule itself, understanding these reactions is crucial for predicting potential side reactions or for planning the synthesis of derivatives. For example, the fluorine atom at the 2-position in the target molecule can be susceptible to displacement by strong nucleophiles under certain conditions. smolecule.com

A more advanced and relevant SNAr application is the synthesis of fluorobenzoic acids from hypervalent iodine precursors. arkat-usa.orgresearchgate.net For example, 1-arylbenziodoxolones can react with fluoride salts, like cesium fluoride, in polar aprotic solvents to yield 2-fluorobenzoic acid derivatives. arkat-usa.org This transition-metal-free method could be adapted for precursors bearing the required hydroxymethyl group at the 4-position. The efficiency of such reactions is often enhanced by the presence of electron-withdrawing groups on the benziodoxolone ring. researchgate.net

| Pathway | Precursor Type | Key Reagents | General Principle |

| Hypothetical SNAr | Substituted Benzoic Acid (e.g., with -NO2 leaving group) | Fluoride Source (e.g., KF) | Introduction of fluorine by displacing a suitable leaving group. |

| Hypervalent Iodine Route | 1-Aryl-4-(hydroxymethyl)benziodoxolone | Fluoride Salt (e.g., CsF) | Nucleophilic fluorination of a hypervalent iodine compound. arkat-usa.orgresearchgate.net |

Targeted Reductive Transformations of Precursor Compounds

A highly effective and direct method for the synthesis of this compound involves the targeted reduction of a precursor compound, specifically 2-fluoro-4-formylbenzoic acid. This strategy leverages the selective reduction of an aldehyde functional group to a primary alcohol without affecting the carboxylic acid or the fluoro-substituent.

The precursor, 2-fluoro-4-formylbenzoic acid, can be synthesized through various aromatic formylation techniques. Once obtained, its aldehyde group is readily reduced to the hydroxymethyl group. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH4) or lithium borohydride (LiBH4). These reagents are chemoselective, meaning they will preferentially reduce the more reactive aldehyde over the less reactive carboxylic acid.

The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at mild temperatures. The progress of the reduction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Reaction Scheme: Starting Material: 2-Fluoro-4-formylbenzoic acid Reducing Agent: Sodium Borohydride (NaBH4) Product: this compound

This reductive pathway is advantageous due to the high yields and clean conversions often associated with borohydride reductions of aldehydes.

| Precursor Compound | CAS Number | Reducing Agent | Functional Group Transformation |

| 2-Fluoro-4-formylbenzoic acid | 604000-97-7 | Sodium Borohydride (NaBH4) | Aldehyde (-CHO) to Primary Alcohol (-CH2OH) |

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound—the carboxylic acid and the hydroxymethyl group—provide handles for a wide range of derivatization reactions, enabling its use as a scaffold in various research applications.

Synthesis of Esters and their Research Applications

The carboxylic acid moiety of this compound can be readily converted into a variety of esters through standard esterification protocols. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

For instance, reaction with methanol under acidic conditions yields methyl 2-fluoro-4-(hydroxymethyl)benzoate. A related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, has been synthesized and characterized, highlighting the accessibility of such ester derivatives. nih.gov This latter compound has been used in the preparation of novel diazepinylbenzoic acid retinoid-X-receptor antagonists, which are being investigated as potential treatments for obesity, diabetes, and cancer. nih.gov

The applications of esters derived from this compound are emerging in material science, particularly in the synthesis of liquid crystals. smolecule.com The rigid core of the benzoic acid, combined with the specific electronic properties imparted by the fluorine atom, makes these esters promising candidates for mesogen synthesis.

| Ester Derivative | Synthetic Method | Potential Research Application |

| Methyl 2-fluoro-4-(hydroxymethyl)benzoate | Fischer Esterification with Methanol | Intermediate in organic synthesis |

| Esters with long alkyl chains | Acid-catalyzed esterification | Liquid crystal synthesis smolecule.com |

| Complex esters | Coupling with various alcohols | Pharmaceutical intermediates nih.gov |

Amide Bond Formation in Peptide Chemistry

The carboxylic acid group of this compound can be activated and coupled with the amino group of an amino acid or a peptide to form an amide bond. This reaction is central to peptide chemistry and allows for the incorporation of this fluorinated moiety into peptide structures. bachem.com

The formation of the amide bond requires the use of a coupling reagent to convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt. peptide.com This activated intermediate then readily reacts with the amine nucleophile. A variety of modern coupling reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. bachem.com

Fluorinated benzoic acid derivatives are valuable in peptide chemistry, sometimes used as scaffolds or as building blocks for creating peptide isosteres. arkat-usa.orgnih.gov For example, 4-(aminomethyl)benzoic acid (Amb) has been incorporated into pentapeptide agonists for the GPR54 receptor. nih.gov Similarly, this compound could be used to introduce a fluorinated aromatic ring into a peptide backbone, potentially influencing the peptide's conformation, metabolic stability, and binding affinity to its biological target. The introduction of fluorine can alter the electronic properties and lipophilicity of the molecule, which are key parameters in drug design.

| Coupling Reagent Class | Examples | Activation Principle |

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an acylphosphonium salt and subsequent active ester |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Formation of an active ester (e.g., OBt, OAt) |

Conversion to Acyl Halides, Aldehydes, and Anhydrides

The carboxylic acid moiety of this compound is a key site for transformations into other important functional groups, such as acyl halides, aldehydes, and anhydrides. These derivatives serve as highly reactive intermediates for a wide range of subsequent reactions, including amide and ester formation.

Acyl Halides: The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For this compound, this is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used for this purpose, often in an inert solvent. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion doubtnut.com. Similarly, oxalyl chloride can be employed, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to generate the acyl chloride under mild conditions ontosight.ai. The resulting 2-fluoro-4-(hydroxymethyl)benzoyl chloride is a valuable intermediate for introducing the fluoro-substituted benzoyl moiety into other molecules.

Aldehydes: The synthesis of aldehydes from this compound is generally a two-step process. Direct reduction of the carboxylic acid to an aldehyde is challenging due to the propensity for over-reduction to the alcohol. A more controlled and common approach involves the initial conversion of the benzoic acid to its corresponding acyl chloride, as described above. The subsequent reduction of the acyl chloride to an aldehyde can be accomplished via methods like the Rosenmund reduction. This catalytic hydrogenation utilizes a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent further reduction of the aldehyde to an alcohol doubtnut.com. This sequence provides a reliable route to 2-fluoro-4-(hydroxymethyl)benzaldehyde.

Anhydrides: Symmetric anhydrides of this compound can be prepared by reacting the corresponding acyl chloride with the sodium salt of the parent carboxylic acid or by reacting the acyl chloride with the carboxylic acid in the presence of a base like pyridine (B92270) orgsyn.org. Another common laboratory method involves the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, such as acetic anhydride (B1165640) with a catalytic amount of acid orgsyn.org. For instance, the synthesis of the structurally related 3-acetoxy-2-methylbenzoic anhydride was successfully achieved by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid, demonstrating a viable pathway for these types of molecules nih.gov.

| Target Derivative | Precursor | Typical Reagent(s) | Reaction Type |

|---|---|---|---|

| Acyl Chloride | Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Chlorination |

| Aldehyde | Acyl Chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | Reduction |

| Anhydride | Acyl Chloride + Carboxylic Acid | Pyridine (or other base) | Acylation |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and peptide synthesis, allowing for the rapid creation of molecular libraries. This compound is particularly well-suited for SPOS applications, primarily due to its utility as a linker that can be monitored using non-invasive spectroscopic techniques.

In solid-phase peptide synthesis (SPPS), a linker is a molecular scaffold that connects the growing peptide chain to an insoluble polymer resin. The linker's stability is crucial during the iterative steps of peptide elongation, yet it must be cleavable under specific conditions to release the final product. Hydroxymethylbenzoic acid (HMBA) is a well-established linker that attaches the first amino acid as an ester, which is stable to the basic conditions of Fmoc deprotection but cleavable by strong acids like trifluoroacetic acid (TFA).

This compound serves as a fluorinated analogue of the HMBA linker. The introduction of the fluorine atom offers several advantages:

Modified Reactivity: The electron-withdrawing nature of fluorine can alter the stability and cleavage kinetics of the ester linkage, allowing for fine-tuning of the synthesis strategy.

¹⁹F NMR Tag: The fluorine atom acts as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, which is invaluable for monitoring the reaction progress directly on the solid support nih.gov.

Enhanced Purity Control: By providing a unique spectroscopic handle, fluorinated linkers facilitate more precise reaction monitoring, leading to higher purity of the final peptide product nih.govfrontiersin.org.

A significant challenge in SPOS is the real-time monitoring of reactions occurring on the insoluble resin. Traditional methods often require cleaving a small sample from the resin for analysis by mass spectrometry or HPLC, which is both destructive and time-consuming. Gel-phase ¹⁹F NMR spectroscopy provides an elegant solution to this problem when a fluorine-containing component, such as a linker derived from this compound, is incorporated.

The key benefits of using gel-phase ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection.

No Background Interference: Since biological molecules and common solvents typically lack fluorine, the ¹⁹F NMR spectrum is free of background signals, providing a clear window for observing the fluorinated linker and any attached species.

Quantitative Analysis: The integration of ¹⁹F NMR signals allows for the quantification of starting materials and products directly on the resin, enabling accurate determination of reaction completion and yield without the need for cleavage.

Research has demonstrated that resins containing poly(ethylene glycol) chains are particularly favorable for high-resolution gel-phase ¹⁹F NMR, allowing for precise monitoring of complex multi-step syntheses on the solid support.

Reaction Mechanism Elucidation in Complex Syntheses

The unique electronic properties of the fluorine atom in this compound make it a valuable tool for investigating the mechanisms of complex chemical reactions.

The Ugi four-component reaction is a powerful tool for rapidly generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form a bis-amide wikipedia.org. The carboxylic acid plays a critical role in the reaction mechanism. It is believed to protonate the initially formed imine, creating an activated iminium ion. This ion is then attacked by the isocyanide, and the resulting nitrilium intermediate is trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement that yields the stable bis-amide product organic-chemistry.orgnih.gov.

When this compound is used as the carboxylic acid component, its electronic properties can provide mechanistic insights:

Nucleophilicity of the Carboxylate: A more acidic parent acid results in a less basic (and less nucleophilic) carboxylate conjugate base. This can affect the rate of the nitrilium ion trapping step.

¹⁹F NMR Probe: The fluorine atom can serve as a spectroscopic reporter to track the fate of the carboxylic acid component throughout the reaction sequence, helping to identify and characterize key intermediates. Controversies and gaps in the complete understanding of the Ugi mechanism persist, and the use of fluorinated components offers a powerful method for further investigation researchgate.net.

| Ugi Reaction Step | Role of Carboxylic Acid Component | Influence of this compound |

|---|---|---|

| Imine Protonation | Acts as a proton source to form the iminium ion. | Increased acidity may accelerate this step. |

| Nitrilium Ion Trapping | The carboxylate anion acts as a nucleophile. | Reduced nucleophilicity may slow this step. |

| Mumm Rearrangement | The acyl group migrates from oxygen to nitrogen. | Electronic effects can influence the rate of acyl transfer. |

The benzene ring of this compound is substituted with groups that have competing electronic effects, making it an interesting substrate for studying nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group (in this case, the fluoride ion) on the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups.

The directing effects on the ring are as follows:

Fluorine Atom: As the target leaving group, its departure is facilitated by electron-withdrawing groups positioned ortho and para to it.

Carboxyl Group (-COOH): This is a meta-directing and strongly deactivating group for electrophilic substitution. In SNAr, its electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

For SNAr on this compound, the powerful electron-withdrawing carboxyl group at the C1 position strongly activates the ortho position (C2, where the fluorine is) for nucleophilic attack. Therefore, the fluorine atom is susceptible to displacement by strong nucleophiles. Studies on related fluorobenzoic acids confirm that nucleophilic substitution of an ortho-fluoro group can occur, often without the need to protect the carboxylic acid functionality researchgate.netarkat-usa.org. The interplay of these substituent effects provides a model system for investigating the subtleties of SNAr mechanisms.

Spectroscopic Characterization and Computational Chemistry of 2 Fluoro 4 Hydroxymethyl Benzoic Acid Systems

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the precise characterization of molecular structures and the study of dynamic processes such as conformational changes. For 2-fluoro-4-(hydroxymethyl)benzoic acid, techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts of nearby protons and carbons, as will the electron-withdrawing carboxylic acid group and the hydroxymethyl group.

The anticipated ¹H NMR spectrum would show distinct signals for the three aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic protons of the hydroxyl and carboxyl groups. The coupling between the fluorine atom and adjacent protons (H-3 and H-5) would result in characteristic splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established NMR principles and data from analogous compounds.

¹H NMR| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.20 - 7.40 | Doublet of doublets (dd) |

| H-5 | 7.35 - 7.55 | Doublet of doublets (dd) |

| H-6 | 7.90 - 8.10 | Triplet (t) |

| -CH₂- | 4.60 - 4.80 | Singlet (s) |

| -CH₂OH | Variable (exchangeable) | Broad singlet (br s) |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~168 |

| C-2 (-F) | ~162 (d, ¹JCF) |

| C-3 | ~118 (d, ²JCF) |

| C-4 (-CH₂OH) | ~145 |

| C-5 | ~115 (d, ³JCF) |

| C-6 | ~132 (d, ⁴JCF) |

Infrared (IR) Spectroscopy for Vibrational and Conformational Studies

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Alcohol O-H | Stretch | 3200-3600 |

| Carboxylic Acid C=O | Stretch | 1680-1710 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1210-1320 |

To study individual molecular conformers without the influence of intermolecular interactions, matrix-isolation IR spectroscopy is employed. This technique involves trapping the molecule of interest in an inert, solid matrix (such as argon) at very low temperatures. The resulting IR spectra exhibit sharp, well-resolved absorption peaks, allowing for the distinction between different conformers that coexist in the gas phase before deposition. researchgate.net

For molecules like this compound, the primary source of conformational isomerism arises from the orientation of the carboxylic acid group. Studies on the closely related 2-fluoro-4-hydroxybenzoic acid have identified multiple conformers. researchgate.netelte.hu These include trans carboxylic acids, where an intramolecular hydrogen bond exists between the carboxylic proton and the carbonyl oxygen, and a higher-energy cis form, where the carboxylic proton forms an intramolecular hydrogen bond with the ortho-fluorine atom. researchgate.netelte.hu By comparing the experimental matrix-isolation IR spectrum with theoretically predicted spectra for each possible conformer, a definitive assignment of the observed isomers can be made. mdpi.com

A powerful extension of matrix-isolation spectroscopy is the use of tunable, monochromatic near-infrared (NIR) laser irradiation to induce conformational changes. researchgate.net By selectively exciting a specific vibrational overtone—typically the first overtone of an O-H stretching mode (2νOH)—enough energy can be deposited into the molecule to overcome the rotational barrier and convert a less stable conformer into a more stable one, or vice-versa. elte.hu

In studies of 2-fluoro-4-hydroxybenzoic acid, NIR irradiation of the O-H stretching overtone of the lowest-energy trans conformer was shown to convert it into the higher-energy cis form. researchgate.netelte.hu This process can be monitored in real-time by observing the decrease in the IR absorption bands of the reactant conformer and the corresponding increase in the bands of the product conformer. This technique allows for the direct investigation of the kinetics and efficiency of conformational isomerization, including "remote" switching, where excitation of one functional group (e.g., the 4-hydroxymethyl group) can induce a conformational change at a different location on the molecule (the 2-carboxylic acid group). elte.hu

Theoretical and Computational Chemistry Approaches

Computational chemistry provides essential support for experimental findings, offering insights into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations are crucial for several reasons. Firstly, they are used to perform geometry optimizations for all possible conformers, predicting their three-dimensional structures and relative stabilities. mdpi.com This theoretical data is invaluable for understanding which conformers are likely to be observed experimentally.

Secondly, DFT is used to calculate the harmonic and anharmonic vibrational frequencies for each optimized geometry. mdpi.com These computed frequencies are then compared with the experimental IR spectra. This comparison is the key to assigning the observed spectral features to specific vibrational modes of specific conformers, confirming the structural analysis.

Finally, DFT calculations provide information on the electronic structure of the molecule, including orbital energies and charge distributions. This helps to explain the molecule's reactivity and the nature of the intramolecular interactions, such as the hydrogen bonds that stabilize certain conformers.

Table 3: Theoretical Data Obtainable from DFT Calculations

| Calculated Property | Application in Structural Analysis |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for each conformer. |

| Relative Electronic Energies | Determines the relative stability of different conformers (e.g., cis vs. trans). |

| Vibrational Frequencies | Predicts the IR spectrum to aid in the assignment of experimental data. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insight into electronic properties and potential reactivity. |

By integrating these advanced spectroscopic and computational approaches, a comprehensive understanding of the structure, conformation, and vibrational dynamics of this compound can be achieved.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations serve as a crucial tool for conformational sampling, which involves exploring the various spatial arrangements the molecule can adopt. nih.gov By simulating the molecule's behavior in a given environment (such as in a solvent or in a vacuum) for a set duration, researchers can generate an ensemble of conformations. nih.gov

These simulations provide insight into the flexibility of the molecule, particularly the rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-C bond of the hydroxymethyl group. The resulting trajectory file, a record of atomic positions over time, can be analyzed to identify the most populated (lowest energy) conformational states and the transitions between them. This data is foundational for understanding the molecule's structural preferences and dynamic behavior, which are essential for interpreting experimental results and for further quantum chemical calculations. cardiff.ac.uk

Quantum Chemical Calculations of Conformational Isomerism and Energy Landscapes

Quantum chemical calculations offer a more detailed and static picture of the molecule's conformational possibilities by solving the electronic Schrödinger equation. These methods are used to identify all possible stable conformers (rotational isomers) of this compound and to calculate their relative energies, thereby constructing a potential energy landscape. nih.gov

For a similar molecule, 2-fluoro-4-hydroxy benzoic acid, computational studies have identified eight distinct conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com A similar approach for this compound would involve systematically rotating the key torsional angles:

The orientation of the hydroxyl hydrogen within the hydroxymethyl group.

The orientation of the entire hydroxymethyl group relative to the ring.

The orientation of the hydroxyl group within the carboxylic acid moiety (defining cis and trans forms).

The orientation of the carbonyl oxygen in the carboxylic acid group relative to the fluorine atom.

The results of these calculations allow for the precise determination of the geometric parameters and relative stabilities of each conformer, providing a theoretical basis for which structures are most likely to be observed experimentally. mdpi.com

Analysis of Intramolecular Hydrogen Bonding Networks

A key factor governing the stability of different conformers is the presence of intramolecular hydrogen bonds. In this compound, several such interactions are possible. Quantum chemical calculations can precisely model these bonds, determining their lengths, angles, and energetic contributions.

Studies on Intramolecular Vibrational Energy Relaxation (IVR) and Remote Conformational Switching

Intramolecular Vibrational Energy Relaxation (IVR) is the process by which vibrational energy, initially localized in one specific mode of a molecule, redistributes among other vibrational modes. wikipedia.orgresearchgate.net This phenomenon is particularly relevant in molecules like this compound, where energy deposited in one functional group can travel across the molecular framework to induce a structural change in a distant group.

This process enables "remote conformational switching." mdpi.com Research on the closely related 2-fluoro-4-hydroxy benzoic acid has demonstrated this principle effectively. In that system, selective near-infrared laser excitation of a hydroxyl stretching overtone at one end of the molecule (the 'remote' 4-OH group) provides enough energy to cause the rotation of the carboxylic acid group at the other end, converting the more stable trans conformer to the higher-energy cis form. researcher.liferesearchgate.netelte.hu The efficiency of this energy transfer is a measure of the IVR rate. mdpi.com Comparing the efficiency of this 'remote' switching to 'local' switching (where the carboxylic OH is directly excited) shows how energy dissipates during the IVR process. researcher.liferesearchgate.netelte.hu Studies on the hydroxy-analogue found that the remote excitation was only marginally less efficient than local excitation, suggesting rapid energy redistribution across the aromatic ring. mdpi.com

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting how a molecule like this compound might interact with a biological target.

The process involves placing the ligand in the binding site of the protein and sampling a large number of possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the best-scoring poses representing the most likely binding modes. researchgate.net

Prediction of Ligand-Target Interaction Modes

The primary output of a molecular docking simulation is a set of predicted binding poses of the ligand within the target's active site. Analysis of these poses reveals the specific non-covalent interactions that stabilize the complex. For this compound, these interactions would typically include:

Hydrogen Bonds: Formed by the carboxylic acid and hydroxymethyl groups with polar amino acid residues in the protein.

Hydrophobic Interactions: Involving the benzene ring with nonpolar residues.

Electrostatic Interactions: Such as those between the electronegative fluorine atom or oxygen atoms and charged or polar residues.

The table below illustrates the type of data generated from a docking analysis, predicting the interactions between a ligand and a hypothetical protein target.

| Interaction Type | Ligand Group Involved | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | ARG 120 | 2.8 |

| Hydrogen Bond | Hydroxymethyl (-CH₂OH) | SER 245 | 3.1 |

| Hydrophobic | Benzene Ring | LEU 88 | 3.9 |

| Halogen Interaction | Fluoro (-F) | GLY 119 (Backbone) | 3.5 |

This data is illustrative of typical molecular docking output.

Assessment of Binding Affinities and Specificity

Docking programs provide a score that serves as an estimate of the binding affinity, typically expressed in units like kcal/mol. impactfactor.org While useful for ranking potential ligands, these scores are often approximate. More rigorous and computationally intensive methods, such as alchemical free-energy calculations, can provide more accurate predictions of the binding free energy (ΔG). nih.gov

These calculations simulate the physical transformation of a ligand into a solvent or another ligand within the binding site, yielding a more precise measure of binding affinity. mdpi.com By comparing the calculated binding affinities of this compound to a specific target versus other potential off-targets, researchers can also assess its binding specificity, a critical factor in pharmaceutical development. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Hydroxymethyl Benzoic Acid Derivatives

Elucidation of Pharmacophore Features and Key Substituent Effects

The pharmacophore model for derivatives of 2-fluoro-4-(hydroxymethyl)benzoic acid generally comprises a central phenyl ring with key substituents that dictate its biological interactions. The essential features include a hydrogen bond donor (the carboxylic acid group), a hydrogen bond acceptor (the carboxylic acid's carbonyl oxygen and the hydroxymethyl group), and an aromatic ring capable of π-π stacking or hydrophobic interactions.

Key substituent effects are pivotal in modulating the activity of these derivatives. The electronic properties of substituents on the phenyl ring can significantly influence the acidity of the carboxylic acid group, which in turn affects its ability to interact with biological targets. Modifications of the hydroxymethyl group, for instance, through esterification or oxidation, can alter the compound's polarity and steric profile, thereby impacting its binding affinity and selectivity.

| Pharmacophoric Feature | Description | Potential Interactions |

|---|---|---|

| Aromatic Ring | The central phenyl scaffold | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups | Formation of hydrogen bonds with receptor sites |

| Hydrogen Bond Acceptor | Oxygen atoms of the carboxylic acid and hydroxymethyl groups | Accepting hydrogen bonds from receptor sites |

| Halogen Atom | Ortho-fluoro group | Halogen bonding, modulation of electronic properties |

Impact of Fluorine Substitution on Biological Activity and Molecular Recognition

The presence and position of the fluorine atom are critical determinants of the biological activity of this compound derivatives. Its high electronegativity and small size allow it to profoundly influence the molecule's properties.

The ortho-fluoro group plays a significant role in the interaction of these derivatives with the active sites of biological targets. Its electron-withdrawing nature can enhance the acidity of the adjacent carboxylic acid group, potentially leading to stronger ionic or hydrogen bonding interactions with receptor sites. smolecule.comnih.govmdpi.com Furthermore, the fluorine atom can engage in favorable interactions with active site residues, such as backbone amides, thereby anchoring the ligand in a specific orientation. This positioning can be crucial for optimizing other interactions between the ligand and the protein.

The substitution of hydrogen with fluorine can have a significant impact on the conformational preferences of the molecule. The ortho-fluoro group can influence the orientation of the carboxylic acid and hydroxymethyl groups through steric and electronic effects. nih.govmdpi.com Studies on similar molecules, such as 2-fluoro-4-hydroxybenzoic acid, have shown that multiple conformers can exist, with the relative populations being influenced by intramolecular hydrogen bonding involving the fluorine atom. mdpi.com These conformational changes can affect the molecule's ability to adopt the optimal geometry for binding to its target.

Fluorine substitution is also a well-known strategy to enhance the bioavailability of drug candidates. The lipophilicity of the molecule can be increased, which may improve its absorption and distribution characteristics. Moreover, the C-F bond is highly stable, making the compound more resistant to metabolic degradation, which can lead to a longer duration of action.

Correlation between Molecular Conformation and Biological Efficacy

The three-dimensional arrangement of a molecule is critical for its biological activity. For derivatives of this compound, the relative orientation of the carboxylic acid, hydroxymethyl group, and the ortho-fluoro substituent can significantly impact their interaction with a biological target. A specific conformation might be required to fit into the binding site of an enzyme or receptor.

Computational studies and experimental techniques like X-ray crystallography can elucidate the preferred conformations of these molecules. By correlating these conformational preferences with their measured biological activities, it is possible to establish a direct link between a particular conformation and efficacy. For instance, a conformation that presents the hydrogen bond donors and acceptors in an optimal arrangement for interaction with a receptor is likely to exhibit higher potency. Studies on the closely related 2-fluoro-4-hydroxybenzoic acid have identified several stable conformers, suggesting that derivatives of this compound may also exhibit a complex conformational landscape that influences their biological profiles. mdpi.com

SAR in Specific Research Domains

While specific and detailed SAR studies on this compound derivatives are not extensively documented in publicly available literature, the general class of benzoic acid derivatives has been widely explored in various research domains, including as inhibitors of enzymes such as protein kinases. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

In the context of kinase inhibition, the benzoic acid moiety often serves as a scaffold to position other functional groups that interact with the ATP-binding site. The SAR for such inhibitors typically reveals that:

Small, electron-withdrawing groups on the phenyl ring can enhance potency.

The nature and size of substituents at other positions can dictate selectivity for different kinases.

Modifications that improve solubility and cell permeability are crucial for in vivo efficacy.

| Modification | General Effect on Kinase Inhibitory Activity | Rationale |

|---|---|---|

| Esterification of Carboxylic Acid | Decreased activity | The carboxylate is often crucial for key hydrogen bonds. |

| Replacement of Hydroxymethyl with a larger group | Variable, can increase or decrease activity | Depends on the steric tolerance of the binding site. |

| Introduction of additional substituents on the phenyl ring | Can increase potency and/or selectivity | Allows for probing of additional binding pockets. |

SAR in Enzyme Inhibitor Design (e.g., Sialidase Inhibitors)

The benzoic acid scaffold is a common feature in the design of various enzyme inhibitors. In the context of sialidase (also known as neuraminidase) inhibitors, which are important for treating influenza, the substitution pattern on the aromatic ring significantly influences inhibitory activity. Research into 2-fluoro benzoic acid derivatives has provided valuable insights into SAR for this class of enzymes. researchgate.net

A key finding is the enhanced potency conferred by a fluorine atom at the C-2 position. For instance, a comparative study showed that 4,5-diacetamido-2-fluoro benzoic acid was approximately 60 to 140 times more active against influenza A viral sialidases (N1 and N2 subtypes) than its non-fluorinated counterpart, 3,4-diacetamido benzoic acid. researchgate.net Molecular docking studies suggest that the 2-fluoro group engages in key interactions within the enzyme's active site, contributing to improved binding affinity. researchgate.net This highlights the strategic importance of the fluorine atom in enhancing inhibitory power.

The SAR for this class of inhibitors can be summarized by the following key points:

2-Fluoro Group: Significantly enhances inhibitory activity against influenza sialidases, likely through favorable interactions in the active site. researchgate.net

Carboxylic Acid Group: Essential for binding, typically interacting with conserved arginine residues in the sialidase active site.

Substituents at C4 and C5: The nature and position of other substituents are crucial. Acetamido groups have been shown to be effective, and the relative position of these groups is optimized in the fluorinated analogue. researchgate.net

| Compound | Core Structure | IC50 (N1) | IC50 (N2) |

|---|---|---|---|

| 4,5-diacetamido-2-fluoro benzoic acid | 2-Fluoro Benzoic Acid | 4.5 µM | 21 µM |

| 3,4-diacetamido benzoic acid | Benzoic Acid | 640 µM | 1400 µM |

Data sourced from a study on 2-fluoro benzoic acids as influenza A viral sialidase inhibitors. researchgate.net

SAR in Receptor Agonist/Antagonist Development (e.g., G Protein-Coupled Receptors)

G protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding the SAR of ligands that modulate their function is a central goal of drug discovery. rsc.org While specific studies on this compound derivatives as GPCR ligands are not extensively documented in the provided search results, general SAR principles for benzoic acid derivatives can be applied. Benzoic acid scaffolds have been explored for their activity on various receptors, including those for bile acids (e.g., TGR5, a GPCR). nih.gov

For a benzoic acid derivative to interact effectively with a receptor, several physicochemical properties are critical:

Electronic Effects: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can influence the pKa of the carboxyl group and the electron density of the aromatic ring. pharmacy180.com These electronic properties affect the molecule's ability to form ionic bonds, hydrogen bonds, and other electrostatic interactions with amino acid residues in the receptor. Electron-withdrawing substituents at the ortho or para positions can sometimes increase biological activity. pharmacy180.com

Steric Factors: The size and position of substituents dictate the molecule's shape and complementarity to the receptor's binding site. The ortho-fluoro group and para-hydroxymethyl group provide a specific substitution pattern that will favor binding to receptors with correspondingly shaped pockets.

Hydrogen Bonding: The carboxylic acid and hydroxymethyl groups are excellent hydrogen bond donors and acceptors. These interactions are often crucial for high-affinity binding to receptor targets.

In the development of modulators for the farnesoid X receptor (FXR) and TGR5, a multistep structure-activity optimization of a different parent compound led to the discovery of dual FXR antagonists and TGR5 agonists, demonstrating that small changes to a core scaffold can significantly alter receptor activity and selectivity. nih.gov This underscores the potential for derivatives of this compound to be developed as specific GPCR modulators by systematically modifying its functional groups to optimize interactions with a target receptor.

SAR in Agrochemical Research (e.g., Antifeedants)

In agrochemical research, benzoic acid derivatives have been investigated for their potential as antifeedants, which deter pests from feeding on crops. researchgate.net Studies on the pine weevil (Hylobius abietis) have identified several benzoic acid analogues with significant antifeedant properties, providing a framework for understanding the SAR for this type of activity. researchgate.net

Research has shown that the antifeedant activity of benzoic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. researchgate.net Key findings from these studies include:

Methoxy (B1213986) Groups: Esters of 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid were found to have the highest antifeedant activity. This suggests that electron-donating methoxy groups at specific positions are highly favorable. researchgate.net

Esterification: The carboxylic acid is often esterified (e.g., methyl or isopropyl esters), which increases the lipophilicity of the compound, potentially enhancing its penetration of the insect's cuticle or its interaction with chemoreceptors.

Hydroxyl Groups: The presence of hydroxyl groups can also contribute to activity. For example, methyl 2-hydroxy-3-methoxybenzoate was identified as a highly effective antifeedant. researchgate.net

| Compound | Observed Activity |

|---|---|

| Methyl 2,4-dimethoxybenzoate | High Antifeedant Activity |

| Isopropyl 2,4-dimethoxybenzoate | High Antifeedant Activity |

| Methyl 2-hydroxy-3-methoxybenzoate | High Antifeedant Activity |

| Methyl (3,5-dimethoxyphenyl)acetate | High Antifeedant Activity |

| Methyl (2,5-dimethoxyphenyl)acetate | High Antifeedant Activity |

Data based on a study of benzoic acid derivatives as antifeedants for the pine weevil. researchgate.net

Pharmacological and Biological Research Aspects of 2 Fluoro 4 Hydroxymethyl Benzoic Acid Derivatives

Investigation of Molecular Mechanisms of Action

A critical area of investigation for any new chemical entity is its mechanism of action at the molecular level. This involves understanding how the compound interacts with biological molecules to elicit a physiological response.

Mechanisms of Enzyme Inhibition

While fluorinated compounds and benzoic acid derivatives have been studied as enzyme inhibitors, there is no specific information available on enzymes that are inhibited by derivatives of 2-fluoro-4-(hydroxymethyl)benzoic acid. Research in this area would involve screening these derivatives against a panel of enzymes to identify potential targets. Subsequent studies would be needed to characterize the nature of the inhibition (e.g., competitive, non-competitive) and the specific interactions between the compound and the enzyme's active site.

Receptor Activation and Deactivation Mechanisms

Similarly, there is a lack of data on the interaction of this compound derivatives with cellular receptors. To understand their potential in this area, studies would be required to assess their binding affinity to various receptors and to determine whether they act as agonists (activators) or antagonists (deactivators).

Modulation of Intracellular Signaling Pathways (e.g., STAT3, NF-κB, PI3K/AKT)

Intracellular signaling pathways are crucial for regulating cellular processes, and their dysregulation is often implicated in disease. While some benzoic acid derivatives have been shown to modulate pathways like STAT3, and other structurally related compounds can affect NF-κB and PI3K/AKT signaling, no such studies have been published for derivatives of this compound. Research would be needed to investigate whether these compounds can alter the phosphorylation status or activity of key proteins within these pathways.

Cellular Responses and Pathway Modulation

Understanding the molecular mechanisms of a compound allows researchers to predict and confirm its effects on cellular behavior.

Mechanisms of Apoptosis Induction and Cell Proliferation Inhibition

Many anticancer agents function by inducing programmed cell death (apoptosis) or by halting cell proliferation. While various fluorinated compounds and benzoic acid derivatives have demonstrated such activities, it is unknown if derivatives of this compound share these properties. Cellular assays would be necessary to assess their impact on cell viability, proliferation rates, and to detect markers of apoptosis.

Regulation of Autophagy Pathways

Autophagy is a cellular process of degradation and recycling of cellular components. Its modulation is a therapeutic strategy for various diseases. There is currently no information available on whether derivatives of this compound can regulate autophagy.

Mechanisms of Reversing Chemotherapy Resistance

While specific studies on derivatives of this compound are limited, research on structurally related fluorinated compounds provides insights into potential mechanisms for overcoming chemotherapy resistance. A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.

Fluorinated compounds have shown promise in reversing MDR. For instance, certain fluorinated heterocyclic derivatives have been found to inhibit the efflux function of P-gp without affecting its expression levels. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy. Molecular docking studies of some fluorinated molecules suggest that they can bind to key residues within the P-gp transporter, such as Gln725, through interactions like hydrogen bonding, which is crucial for their inhibitory activity. This mechanism of P-gp inhibition represents a promising strategy by which derivatives of this compound might counteract chemotherapy resistance.

Cytotoxic Mechanisms in Specific Cell Lines

The cytotoxic effects of various benzoic acid derivatives have been evaluated against several cancer cell lines, with apoptosis, or programmed cell death, being a commonly observed mechanism of action.

In A549 Human Lung Cancer Cells:

Studies on compounds structurally related to this compound derivatives have demonstrated the induction of apoptosis in A549 cells. For example, certain isocryptolepine-triazole hybrids have been shown to induce apoptosis in this cell line. The proposed mechanism involves the upregulation of tumor suppressor proteins like p53 and p21, which play a critical role in cell cycle arrest and apoptosis. The induction of apoptosis is a key indicator of the potential anti-cancer activity of a compound.

In MCF-7 Human Breast Cancer Cells:

Derivatives of benzoic acid have also shown significant cytotoxic activity against MCF-7 breast cancer cells. The primary mechanism of cell death is often attributed to the induction of apoptosis. For instance, certain 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have exhibited potent cytotoxic effects with low IC50 values. The apoptotic pathway in MCF-7 cells can be triggered by various stimuli, leading to the activation of a cascade of caspases, which are enzymes that execute the process of apoptosis. Research on some chalcone (B49325) derivatives has shown that they can induce apoptosis in MCF-7 cells by upregulating pro-apoptotic genes like p53 and BAX, while downregulating the anti-apoptotic gene BCL-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to cell death.

Cytotoxicity Data for Related Benzoic Acid Derivatives

| Compound Type | Cell Line | IC50 Value | Mechanism of Action |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 | 15.6 - 23.9 µM | Induction of apoptosis |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 | 15.6 - 23.9 µM | Induction of apoptosis |

| Chalcone Derivative 15 | MCF-7 | 32.73 µM | Upregulation of P53 & BAX, downregulation of BCL-2, cell cycle arrest at G0/G1 |

| Chalcone Derivative 15 | HCT116 | 25.60 µM | Not specified |

| Chalcone Derivative 15 | HOS | 22.65 µM | Not specified |

This table presents data for compounds structurally related to this compound to illustrate potential cytotoxic activities and mechanisms.

Biomolecular Interaction Studies

Understanding the interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to elucidating their mechanism of action.

DNA Binding Characteristics and Modes (e.g., Major Groove Interaction)

Major groove recognition is often achieved by proteins and some natural products. These interactions are highly specific, relying on the unique pattern of hydrogen bond donors and acceptors presented by the edges of the base pairs in the major groove. Natural products like pluramycins and aflatoxins are known to have elements that interact with the major groove, although their primary mode of interaction is often intercalation between base pairs. Some of these compounds then form covalent bonds with DNA bases, such as at the N7 position of purines.

Conversely, many synthetic small molecules are designed to bind to the minor groove of DNA. These are often heterocyclic cations that can fit snugly into the narrow minor groove, particularly in A-T rich regions. While direct evidence is lacking for this compound derivatives, their planar aromatic structure could potentially allow for intercalative or groove-binding interactions with DNA. Further research, including techniques like circular dichroism, fluorescence spectroscopy, and molecular modeling, is necessary to determine the specific DNA binding characteristics and preferred binding mode of these derivatives.

Protein-Ligand Complex Formation and Stability

The interaction of drug molecules with proteins is a critical determinant of their pharmacological effect. The formation of a stable protein-ligand complex is often a prerequisite for modulating the protein's function. The stability of such complexes is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes and affinities of ligands to their protein targets. For instance, a structure-activity relationship study on 2-fluoro-4-(trifluoromethyl)benzoic acid indicated that the fluorine and trifluoromethyl groups can enhance the agonistic activity at G protein-coupled receptors through halogen bonding interactions with the protein. This highlights the significant role that fluorine substitution can play in modulating protein-ligand interactions.

The stability of a protein-ligand complex can be experimentally determined using techniques like fluorescence spectroscopy and circular dichroism. These methods can provide information on the binding affinity (dissociation constant, Kd) and any conformational changes induced in the protein upon ligand binding. While specific data for this compound derivatives are not available, studies on other small molecules, such as benzofuran (B130515) derivatives with bovine serum albumin (BSA), have shown that ligand binding can alter the secondary structure and thermal stability of the protein. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of a potential drug molecule.

Applications in Advanced Functional Materials and Chemical Biology Probes

Development of Liquid Crystalline Materials

The precise molecular architecture required for liquid crystalline behavior often involves rigid core structures functionalized with flexible peripheral groups. While direct applications of 2-fluoro-4-(hydroxymethyl)benzoic acid in liquid crystal synthesis are not extensively documented in publicly available literature, the structural motifs it contains are highly relevant. For instance, a closely related compound, 2-fluoro-4-hydroxybenzoic acid, is utilized in the synthesis of mesogens, the fundamental units of liquid crystals. ossila.com The para-positioning of the carboxylic acid and the functional group (hydroxyl or hydroxymethyl) on the benzene (B151609) ring is a preferred arrangement for creating the elongated, rigid core structures typical of calamitic (rod-like) liquid crystals. ossila.com

The presence of a lateral fluorine atom, as in this compound, is known to significantly influence the mesomorphic properties of a compound. Lateral substitution can affect molecular packing, leading to changes in phase transition temperatures and the emergence of different liquid crystalline phases. biointerfaceresearch.com Specifically, a lateral fluorine substituent can introduce a dipole moment perpendicular to the long axis of the molecule, which can be advantageous in creating materials with specific dielectric properties. biointerfaceresearch.com In the case of 2-fluoro-4-hydroxybenzoic acid, the ortho-positioned fluorine has been noted to promote the formation of an additional intercalated smectic phase. ossila.com It is plausible that derivatives of this compound could be synthesized to explore similar effects, where the hydroxymethyl group is esterified with various alkyl chains to generate new series of liquid crystalline compounds.

Table 1: Potential Influence of Structural Features of this compound Derivatives on Liquid Crystalline Properties

| Structural Feature | Potential Effect on Liquid Crystalline Properties |

| Fluorine Atom (Lateral) | Alters molecular packing, influences phase transitions, introduces a lateral dipole moment. biointerfaceresearch.com |

| Carboxylic Acid Group | Can be used for esterification to attach flexible alkyl chains, a common feature in liquid crystal design. |

| Hydroxymethyl Group | Provides a site for esterification to introduce flexible tails, influencing melting points and mesophase stability. |

| Benzene Ring | Forms the rigid core of the mesogenic structure. |

Engineering of Immunoadjuvants for Immunotherapy Research

In the field of immunotherapy, adjuvants are crucial for enhancing the immune response to antigens in vaccines. Research into novel adjuvants is ongoing, with a focus on synthetic molecules that can be precisely engineered for desired properties. Polyphosphazenes are a class of polymers that have been investigated as macromolecular vaccine adjuvants. mdpi.comnih.gov

A specific example involves the synthesis of a fluorine-functionalized polyphosphazene immunoadjuvant using a derivative of 2-fluoro-4-hydroxybenzoic acid. mdpi.com In this work, a polyphosphazene polymer was functionalized with methyl-2-fluoro-4-hydroxy-benzoate, which was subsequently hydrolyzed to yield the carboxylic acid form. mdpi.com This fluorinated polymer demonstrated an enhanced ability to induce antibody responses to a Hepatitis C virus antigen compared to its non-fluorinated counterpart. mdpi.com The study highlights the potential advantages of incorporating fluorine into the structure of these adjuvants. mdpi.com

While this research utilized 2-fluoro-4-hydroxybenzoic acid, the structural similarity to this compound suggests that the latter could also serve as a valuable precursor in the synthesis of novel immunoadjuvants. The carboxylic acid and hydroxymethyl groups of this compound provide two distinct points for covalent attachment to a polymer backbone or for further chemical modification.

Construction of Chemical Probes for Biological Systems Investigation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov Fluorescent probes are a major class of chemical probes that are widely used in bioimaging. rsc.org These probes typically consist of a fluorophore (the light-emitting component), a recognition element that binds to the target, and a linker. labinsights.nl

This compound possesses functional groups that make it a potential building block for the synthesis of chemical probes. The carboxylic acid group can be readily converted to an amide or an ester to link the molecule to other components of the probe, such as a fluorophore or a targeting moiety. nih.gov The hydroxymethyl group offers another site for chemical modification.

The fluorine atom can also be a valuable feature in a chemical probe. In some cases, fluorine substitution can enhance the photophysical properties of a fluorophore or improve the binding affinity and selectivity of a probe for its target. Furthermore, the introduction of fluorine can be useful for ¹⁹F NMR studies, providing an additional analytical handle to study the probe's interaction with its biological target.

While specific examples of chemical probes directly synthesized from this compound are not prominent in the literature, its structure represents a versatile scaffold. For instance, it could be incorporated into the synthesis of novel rhodamine dyes or other fluorophores where the carboxyphenyl group is a common structural element. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Routes

While 2-fluoro-4-(hydroxymethyl)benzoic acid is commercially available, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Current strategies may involve multiple steps, including the reduction of a corresponding aldehyde or the functionalization of a pre-existing fluorinated benzene (B151609) ring. One reported method involves the reduction of 2-fluoro-4-formylbenzoic acid. smolecule.com

Future exploration should prioritize "green chemistry" principles, minimizing hazardous reagents and waste. A promising avenue is the investigation of biocatalytic methods or the use of renewable starting materials. For instance, research into the sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives could provide a model for greener synthesis pathways. rsc.org The development of novel catalytic systems that allow for the direct and selective C-H activation and functionalization of simpler fluorinated precursors would represent a significant advancement. Such routes would not only improve the economic viability of large-scale production but also reduce the environmental footprint associated with its synthesis.

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. Future research should leverage advanced computational modeling to predict the biological activity and selectivity of novel analogs. Techniques such as molecular docking can be used to simulate the binding of these compounds to specific biological targets. For example, similar studies on other benzoic acid derivatives have successfully used docking to identify structural elements crucial for antifungal activity by targeting enzymes like CYP53. nih.gov

Furthermore, quantum mechanical calculations can elucidate the conformational preferences and electronic properties of the molecule, which are critical for its interaction with biological receptors. Studies on the closely related 2-fluoro-4-hydroxybenzoic acid have used theoretical predictions to understand its different conformational states, demonstrating the power of these methods. mdpi.com By creating predictive structure-activity relationship (SAR) models, researchers can rationally design new derivatives with enhanced potency and selectivity for desired targets, thereby minimizing the need for extensive and costly empirical screening.

Diversification of Biological Targets and Therapeutic Research Areas

The therapeutic potential of this compound and its derivatives is an expansive area for future investigation. The fluorinated benzoic acid motif is present in compounds with a wide range of biological activities. Research on analogous structures suggests several promising therapeutic avenues to explore.

Antimicrobial and Antifungal Agents: Derivatives of fluorobenzoic acids have shown potential as antimicrobial agents. researchgate.netglobalscientificjournal.com Future work could involve synthesizing a library of amides, esters, or ethers from this compound and screening them against various bacterial and fungal pathogens. smolecule.com Studies on other benzoic acids have identified specific fungal targets like CYP53, providing a clear path for mechanistic investigation. nih.gov

Anti-inflammatory and Enzyme Inhibition: The general class of fluorinated benzoic acids is known to exhibit anti-inflammatory properties and can act as enzyme inhibitors. smolecule.com The hydroxymethyl group provides a handle for creating derivatives that could target key enzymes in inflammatory pathways, such as cyclooxygenases or lipoxygenases.

Oncology: Benzoic acid derivatives have been investigated as potential anticancer agents, targeting various mechanisms including the inhibition of enzymes like CK2 or interaction with hormone receptors such as ERα. preprints.org The unique substitution pattern of this compound could be exploited to design novel inhibitors of cancer-related targets.

Material Science and Other Applications: Beyond therapeutics, related molecules like 2-fluoro-4-hydroxybenzoic acid are used as intermediates in the synthesis of liquid crystals and immunoadjuvants. ossila.com The translational potential of this compound could extend to the development of novel polymers or functional materials.

Development of Integrated Analytical Methodologies for Complex System Studies

To fully understand the translational potential of this compound, robust analytical methods are required to study its behavior in complex biological and environmental systems. Future research should focus on developing integrated analytical methodologies that combine high-resolution separation techniques with sensitive detection and computational analysis.

A variety of techniques have been employed for related fluorobenzoic acids, including reverse-phase high-performance liquid chromatography (RP-HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography (GC). ekb.eg The development of a validated RP-HPLC or UPLC method would be essential for quality control and for studying the compound's stability and metabolism in biological fluids. ekb.eg Combining these experimental techniques with in silico prediction tools for metabolism can provide a more comprehensive picture of the compound's fate. For instance, the use of LC-MS with high-resolution mass spectrometry (HRMS) alongside computational software has been effective in identifying biotransformation pathways for other complex molecules. mdpi.com Such integrated approaches will be crucial for preclinical development and environmental impact assessment.

| Analytical Technique | Application for Fluorobenzoic Acids | Reference |

| RP-HPLC | Determination of purity and separation from related impurities. | ekb.eg |

| LC-MS | Determination in environmental samples. | ekb.eg |

| Ion-Chromatography-MS | Analysis in environmental samples. | ekb.eg |

| UPLC | Identification in oil reservoir water. | ekb.eg |

| GC | Identification in tap water. | ekb.eg |

| LC-MS/HRMS | Elucidation of biotransformation pathways. | mdpi.com |

Investigation of Environmental Fates and Biotransformation Pathways

As with any chemical compound intended for broader application, a thorough understanding of its environmental fate and biotransformation is essential. The fluorine substituent can significantly influence a molecule's persistence and degradation pathways in the environment.

Future research should investigate the potential for microbial degradation of this compound. Studies on other monofluorobenzoates have shown that some microorganisms, like Pseudomonas sp. B13, can cometabolize these compounds. nih.gov A critical step in the degradation of 2- and 3-fluorobenzoates by this bacterium was identified as ring cleavage, which led to the formation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.gov It was also noted that for 2-fluorobenzoate, the initial dioxygenation step resulted in the elimination of the fluoride (B91410) ion. nih.gov

Given its water solubility, the compound is expected to be mobile in the environment. fishersci.com Therefore, studies on its potential for bioaccumulation and its transformation products are critical. The broader research on the biotransformation of per- and polyfluoroalkyl substances (PFAS) indicates that degradation often proceeds through multiple oxidation steps, ultimately leading to more stable carboxylic acid products. nih.gov Investigating these pathways for this compound will be crucial for a complete environmental risk assessment.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-(hydroxymethyl)benzoic acid, and how can reaction yields be optimized?

A common approach involves multi-step synthesis starting from fluorinated precursors. For example, 2-fluoro-4-methoxybenzoic acid derivatives can undergo demethylation using boron tribromide (BBr₃) to yield hydroxyl groups, followed by hydroxymethylation . Yield optimization requires precise control of reaction conditions (e.g., stoichiometry of BBr₃, temperature, and reaction time). HPLC purification with a C18 column and eluents like acetic acid/methanol/water mixtures is effective for isolating intermediates .

Q. What safety protocols are critical when handling fluorinated benzoic acid derivatives in the lab?

Fluorinated compounds require stringent safety measures due to potential toxicity. Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to avoid inhalation of volatile byproducts. Post-experiment waste must be segregated and disposed of via certified hazardous waste services, as improper handling risks environmental contamination .

Q. How can purity and structural integrity be validated for this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 226.1005 g/mol for ethyl derivatives) . Purity analysis via reverse-phase HPLC with UV detection at 254 nm is standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) resolves fluorine and hydroxymethyl group positions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of fluorinated benzoic acids in catalytic reactions?

Density functional theory (DFT) methods, such as B3LYP hybrid functionals, model electronic properties and reaction pathways. These simulations assess the influence of fluorine’s electronegativity on the hydroxymethyl group’s acidity and reactivity in esterification or amidation reactions . Benchmark against experimental data (e.g., pKa values) to refine computational parameters.

Q. What strategies resolve crystallographic ambiguities in fluorinated benzoic acid derivatives?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Fluorine atoms introduce disorder; thus, high-resolution data (e.g., <1.0 Å) and anisotropic displacement parameter refinement are essential. For challenging cases, synchrotron radiation improves data quality .

Q. How do fluorinated substituents influence metabolic stability in biological systems?

Fluorine’s electron-withdrawing effects reduce oxidative metabolism at the hydroxymethyl site. In vitro assays (e.g., liver microsomes) quantify metabolic half-life. Compare with non-fluorinated analogs to isolate fluorine’s role. Metabolite identification via LC-MS/MS reveals degradation pathways, such as glucuronidation or sulfation .

Q. What analytical challenges arise in detecting trace impurities in fluorinated benzoic acids?

Fluorine’s strong NMR signals can mask low-abundance impurities. Use ¹⁹F-decoupled NMR or LC-MS with electrospray ionization (ESI) in negative-ion mode for sensitive detection. For halogenated byproducts (e.g., chloro-fluoro analogs), gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) enhances specificity .

Methodological Notes

- Synthesis : Optimize demethylation steps with BBr₃ under inert conditions to prevent hydrolysis side reactions .

- Crystallography : Refine fluorine positions using SHELXL’s PART instruction to model disorder .

- Safety : Monitor air quality for volatile fluorinated intermediates (e.g., HF) using real-time gas sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.